molecular formula C15H22N2O2 B1426666 N-isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride CAS No. 1306738-71-5

N-isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride

Cat. No.: B1426666
CAS No.: 1306738-71-5
M. Wt: 262.35 g/mol
InChI Key: YIUPUTILHKMYEB-UHFFFAOYSA-N
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Description

N-isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride is a chemical compound characterized by the presence of a pyrrolidine ring and a benzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride typically involves the reaction of 4-hydroxybenzamide with pyrrolidine and isopropyl bromide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-(pyrrolidin-2-ylmethoxy)aniline
  • N-isopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride
  • Pyrrolidine derivatives

Uniqueness

This compound is unique due to its specific structural features, such as the combination of a pyrrolidine ring and a benzamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1306738-71-5

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

N-propan-2-yl-4-(pyrrolidin-2-ylmethoxy)benzamide

InChI

InChI=1S/C15H22N2O2/c1-11(2)17-15(18)12-5-7-14(8-6-12)19-10-13-4-3-9-16-13/h5-8,11,13,16H,3-4,9-10H2,1-2H3,(H,17,18)

InChI Key

YIUPUTILHKMYEB-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC=C(C=C1)OCC2CCCN2

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)OCC2CCCN2

Origin of Product

United States

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